3,5-Difluorobenzene-1,2-diol
Overview
Description
3,5-Difluorobenzene-1,2-diol: is an aromatic compound characterized by the presence of two hydroxyl groups and two fluorine atoms attached to a benzene ring
Mechanism of Action
Target of Action
Similar compounds like 3,5-difluorobenzenesulfonamide have been shown to interact with enzymes such as carbonic anhydrase 2 .
Mode of Action
It can be inferred from the general mechanism of electrophilic aromatic substitution, which is common for benzene derivatives . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Pharmacokinetics
It’s known that the compound is insoluble in water , which could impact its bioavailability and distribution.
Action Environment
It’s known that the compound is a highly flammable liquid , which could potentially influence its stability and handling.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced into the benzene ring using reagents such as fluorine gas or hydrogen fluoride . The hydroxyl groups can then be introduced through hydroxylation reactions using oxidizing agents like hydrogen peroxide or potassium permanganate .
Industrial Production Methods: Industrial production of 3,5-Difluorobenzene-1,2-diol often employs continuous-flow processes to ensure high yield and safety. The Balz-Schiemann reaction is a notable method, where diazonium salts are converted to fluorides under controlled conditions . This method is advantageous due to its scalability and efficiency in producing high-purity compounds.
Chemical Reactions Analysis
Types of Reactions: 3,5-Difluorobenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents like chromium trioxide or potassium dichromate.
Reduction: The compound can be reduced to form dihydroxy derivatives using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products Formed:
Oxidation: Quinones.
Reduction: Dihydroxy derivatives.
Substitution: Substituted benzene derivatives.
Scientific Research Applications
3,5-Difluorobenzene-1,2-diol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.
Comparison with Similar Compounds
Fluorobenzene: Contains a single fluorine atom attached to a benzene ring.
1,2-Difluorobenzene: Contains two fluorine atoms attached to adjacent carbon atoms on a benzene ring.
3,4-Difluorobenzene-1,2-diol: Similar structure but with fluorine atoms in different positions.
Uniqueness: 3,5-Difluorobenzene-1,2-diol is unique due to the specific positioning of its fluorine atoms and hydroxyl groups, which confer distinct chemical properties and reactivity. This unique structure allows for specific interactions in biological systems and makes it a valuable compound in various applications.
Biological Activity
3,5-Difluorobenzene-1,2-diol, also known as 3,5-difluorocatechol, is an organic compound characterized by the presence of two hydroxyl groups at the 1 and 2 positions of a benzene ring that has fluorine substituents at the 3 and 5 positions. This unique arrangement of functional groups contributes to its potential biological activity, making it a subject of interest in pharmacological and biochemical research.
The molecular formula of this compound is CHFO. The presence of hydroxyl groups allows for hydrogen bonding, which can significantly influence the compound's interaction with biological macromolecules such as proteins and nucleic acids. The fluorine atoms enhance the compound's lipophilicity and stability, potentially improving its pharmacokinetic properties.
Antimicrobial Properties
Research indicates that compounds with similar structures to this compound exhibit antimicrobial activity. The hydroxyl groups facilitate interactions with microbial enzymes or cell membranes, potentially disrupting vital processes in microbial cells. For instance, studies on related compounds have shown promising results against various bacterial strains, suggesting that this compound may possess similar properties.
Anticancer Activity
The anticancer potential of fluorinated catechols has been documented in various studies. The ability of this compound to engage in redox cycling could lead to the generation of reactive oxygen species (ROS), which are known to induce apoptosis in cancer cells. Research has indicated that related compounds can inhibit tumor growth in vitro and in vivo by modulating signaling pathways associated with cell proliferation and survival.
Case Studies
- Antimicrobial Activity : In a study examining structurally similar diols, compounds demonstrated significant inhibition of bacterial growth in both Gram-positive and Gram-negative strains. The mechanism was attributed to enzyme inhibition and disruption of membrane integrity.
- Anticancer Studies : A recent investigation into fluorinated catechols revealed that these compounds could induce apoptosis in human cancer cell lines through ROS generation. The study highlighted that the introduction of fluorine atoms enhanced the cytotoxic effects compared to non-fluorinated analogs.
Data Tables
Property | Value |
---|---|
Molecular Formula | CHFO |
Antimicrobial Activity | Effective against multiple strains |
Anticancer Activity | Induces apoptosis via ROS |
Properties
IUPAC Name |
3,5-difluorobenzene-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2O2/c7-3-1-4(8)6(10)5(9)2-3/h1-2,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTUVOYCNUIEFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901309408 | |
Record name | 3,5-Difluoro-1,2-benzenediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901309408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147300-09-2 | |
Record name | 3,5-Difluoro-1,2-benzenediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=147300-09-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Difluoro-1,2-benzenediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901309408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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